molecular formula C11H8O4 B3395529 5-hydroxy-7-methoxynaphthalene-1,4-dione CAS No. 70063-61-5

5-hydroxy-7-methoxynaphthalene-1,4-dione

Cat. No.: B3395529
CAS No.: 70063-61-5
M. Wt: 204.18 g/mol
InChI Key: OHLFONANHBAJJF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-hydroxy-7-methoxynaphthalene-1,4-dione typically involves the following steps:

    Starting Material: The synthesis often begins with naphthalene derivatives.

    Hydroxylation: Introduction of the hydroxyl group at the 5 position.

    Methoxylation: Introduction of the methoxy group at the 7 position.

    Quinone Formation: Oxidation to form the quinone structure at the 1,4 positions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

5-hydroxy-7-methoxynaphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can modify the quinone structure.

    Reduction: Reduction reactions can convert the quinone to hydroquinone derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyl and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more highly oxidized quinone derivatives, while reduction may produce hydroquinone derivatives .

Scientific Research Applications

5-hydroxy-7-methoxynaphthalene-1,4-dione has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-hydroxy-7-methoxynaphthalene-1,4-dione involves its interaction with molecular targets and pathways. The compound can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell damage or death, which is the basis for its potential antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

    1,4-Naphthoquinone: A simpler quinone derivative without hydroxyl and methoxy groups.

    5-hydroxy-1,4-naphthoquinone: Similar structure but lacks the methoxy group.

    7-methoxy-1,4-naphthoquinone: Similar structure but lacks the hydroxyl group.

Uniqueness

5-hydroxy-7-methoxynaphthalene-1,4-dione is unique due to the presence of both hydroxyl and methoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets compared to its simpler counterparts .

Properties

IUPAC Name

5-hydroxy-7-methoxynaphthalene-1,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8O4/c1-15-6-4-7-8(12)2-3-9(13)11(7)10(14)5-6/h2-5,14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLFONANHBAJJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=O)C=CC2=O)C(=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60220343
Record name 1,4-Naphthalenedione, 5-hydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70063-61-5
Record name 1,4-Naphthalenedione, 5-hydroxy-7-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070063615
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4-Naphthalenedione, 5-hydroxy-7-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60220343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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